

An In-depth Technical Guide to Methyl Piperidine-3-carboxylate Hydrochloride

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Compound of Interest

Compound Name: *Methyl Piperidine-3-carboxylate*
Hydrochloride

Cat. No.: *B1355762*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **methyl piperidine-3-carboxylate hydrochloride**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis, and known biological activities. Particular emphasis is placed on its role as a derivative of nipecotic acid, a known inhibitor of γ -aminobutyric acid (GABA) uptake. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and synthetic organic chemistry.

Chemical Identity and Nomenclature

The compound of interest is the hydrochloride salt of the methyl ester of piperidine-3-carboxylic acid.

- Common Name: Piperidine-3-carboxylic acid methyl ester hydrochloride
- Synonyms: Methyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid methyl ester hydrochloride[1]
- IUPAC Name: methyl piperidine-3-carboxylate;hydrochloride[1]

- CAS Number: 89895-55-6[1]
- Molecular Formula: C₇H₁₄ClNO₂[1]
- Molecular Weight: 179.64 g/mol [1]
- Chemical Structure:

Physicochemical Properties

A summary of the available physicochemical data for **methyl piperidine-3-carboxylate hydrochloride** is presented below. It is important to note that some of the listed values are predicted based on computational models.

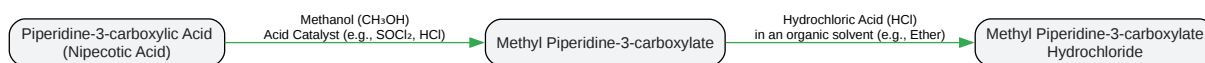
Property	Value	Source
Melting Point	~175 °C (decomposition)	Predicted[2][3]
Boiling Point	193.8 ± 33.0 °C	Predicted[4]
Solubility	Soluble in water and ethanol. [5] Soluble in alcohols, ethers, and most organic solvents.[4]	[4][5]
pKa	9.28 ± 0.10	Predicted[4]
Appearance	White to light brown solid.[3]	[3]

Synthesis and Experimental Protocols

The synthesis of **methyl piperidine-3-carboxylate hydrochloride** can be achieved through the esterification of piperidine-3-carboxylic acid (nipecotic acid) followed by the formation of the hydrochloride salt.

General Synthesis Scheme

The overall synthetic transformation can be represented as follows:



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Caption: General synthesis of **methyl piperidine-3-carboxylate hydrochloride**.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for esterification and salt formation.

Materials:

- Piperidine-3-carboxylic acid (Nipecotic acid)
- Methanol (anhydrous)
- Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)
- Diethyl ether (anhydrous) or other suitable organic solvent
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Esterification (Fischer Esterification):
 - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid.
 - Under an inert atmosphere, add an excess of anhydrous methanol to the flask.
 - Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated hydrochloric acid dropwise. This step should be performed in a well-ventilated fume hood as it is exothermic and releases HCl gas.

- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).
- After cooling to room temperature, remove the excess methanol under reduced pressure.
- Work-up and Isolation of the Free Ester:
 - The residue is dissolved in water and the pH is carefully adjusted to be basic (pH > 8) using a suitable base (e.g., sodium bicarbonate or sodium carbonate solution).
 - The aqueous layer is then extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
 - The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude methyl piperidine-3-carboxylate as an oil or low-melting solid.
- Formation of the Hydrochloride Salt:
 - Dissolve the crude methyl piperidine-3-carboxylate in a minimal amount of a dry organic solvent (e.g., diethyl ether or ethyl acetate).
 - To this solution, add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
 - The hydrochloride salt will precipitate out of the solution as a white solid.
 - The solid is collected by filtration, washed with a small amount of the cold organic solvent, and dried under vacuum to yield pure **methyl piperidine-3-carboxylate hydrochloride**.

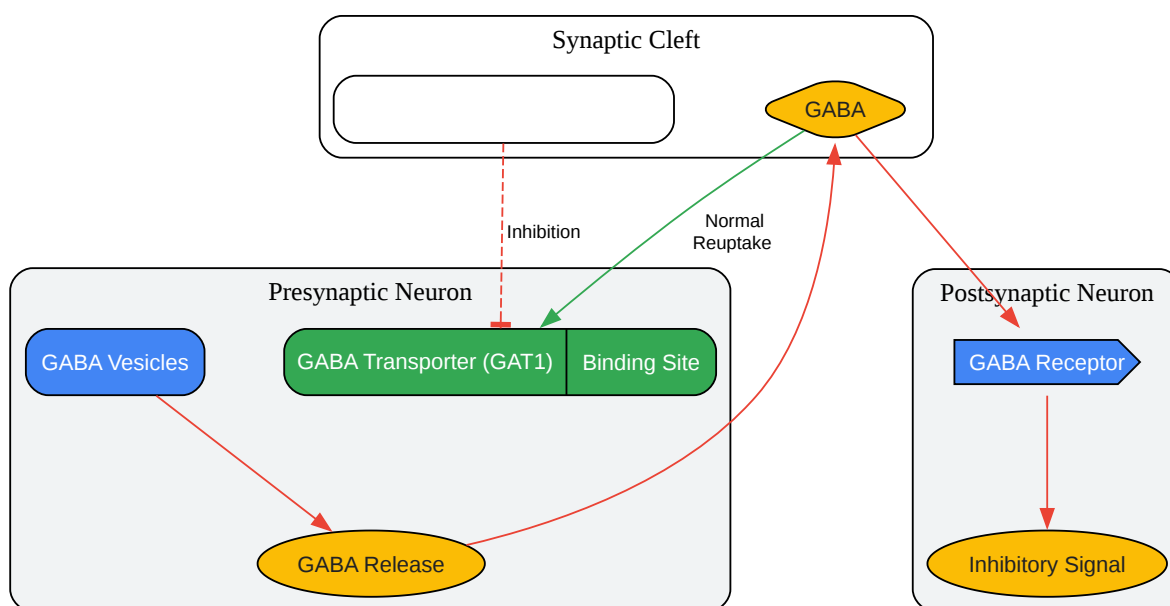
Biological Activity and Mechanism of Action

The biological activity of **methyl piperidine-3-carboxylate hydrochloride** is intrinsically linked to its parent compound, nipecotic acid. Nipecotic acid is a well-established inhibitor of the uptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.^{[6][7]}

Inhibition of GABA Uptake

Methyl piperidine-3-carboxylate, as a derivative of nipecotic acid, is expected to exhibit similar inhibitory effects on GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its neurotransmission.

The proposed mechanism of action involves the competitive inhibition of GATs. By binding to the transporter, methyl piperidine-3-carboxylate prevents the binding and subsequent translocation of GABA. This leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.



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Caption: Mechanism of GABA uptake inhibition by **methyl piperidine-3-carboxylate hydrochloride**.

Potential Therapeutic Applications

Given its likely mechanism of action, **methyl piperidine-3-carboxylate hydrochloride** and its derivatives are of interest in the development of therapeutic agents for neurological and psychiatric disorders characterized by GABAergic dysfunction. These include:

- **Epilepsy:** By enhancing GABAergic inhibition, this compound could potentially suppress the excessive neuronal firing characteristic of seizures.^[6]
- **Anxiety Disorders:** Increasing GABA levels in the brain is a common strategy for anxiolytic drugs.
- **Other Neurological Conditions:** Research into GABA uptake inhibitors extends to other conditions such as spasticity, neuropathic pain, and substance use disorders.

Conclusion

Methyl piperidine-3-carboxylate hydrochloride is a valuable chemical entity for researchers in drug discovery and development. Its straightforward synthesis and, more importantly, its structural relationship to the GABA uptake inhibitor nipecotic acid, make it a compelling starting point for the design and synthesis of novel central nervous system therapeutics. Further investigation into its specific pharmacological profile, including its potency and selectivity for different GABA transporter subtypes, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.

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